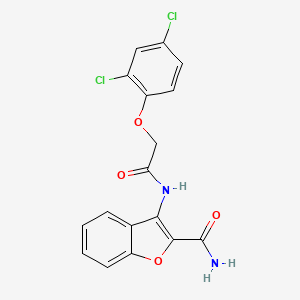

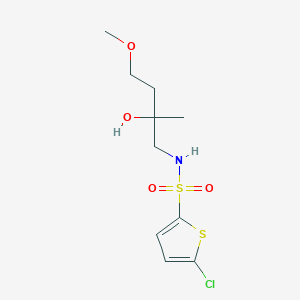

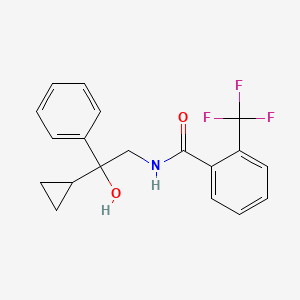

![molecular formula C16H13NO4S B2889153 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-3-carboxamide CAS No. 1448058-24-9](/img/structure/B2889153.png)

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-3-carboxamide, also known as BDDTB, is a small molecule inhibitor that has shown potential in various scientific research applications. This molecule has a unique structure that allows it to interact with specific proteins, enzymes, and cellular pathways, making it a valuable tool in understanding the underlying mechanisms of various diseases.

Scientific Research Applications

Anticancer Activity

This compound has been evaluated for its potential as an anticancer agent . A series of derivatives bearing the benzo[d][1,3]dioxol-5-yl group have shown activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia . The structure–activity relationship studies of these compounds have led to the identification of analogs with significant inhibitory concentrations (IC50 values) against specific cancer cell lines, indicating their potential for further optimization and development into anticancer drugs .

Molecular Properties Prediction

In the realm of drug design , the compound’s derivatives have been studied for their molecular properties. These studies are crucial for predicting the drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of potential pharmaceuticals. The benzo[d][1,3]dioxol-5-yl group has been incorporated into various molecules, and their bioactive scores have been assessed to comply with Lipinski’s rule of five, which is a standard for evaluating drug candidates .

Heavy Metal Detection

The compound has been utilized in the development of sensors for the detection of heavy metals . Specifically, derivatives have been used to create sensitive and selective sensors for lead (Pb2+), employing electrochemical approaches for significant detection . This application is particularly important for environmental monitoring and public health.

Tubulin Polymerization Inhibition

Some derivatives of the compound have been designed to target microtubule assembly, a critical process in cell division. By inhibiting tubulin polymerization, these compounds act as microtubule-targeting agents , causing mitotic blockade and cell apoptosis. This mechanism is a leading target for anticancer agents, and the compound’s derivatives are being explored for their potential in this field .

Antitumor Evaluation

Further extending its application in cancer research, the compound’s derivatives have been synthesized and evaluated for their antitumor activities against various cell lines such as HeLa, A549, and MCF-7 . These studies contribute to the understanding of the compound’s efficacy and mechanism of action in tumor suppression.

Drug Development Template

The compound and its derivatives serve as a template for drug development . The structure–activity relationships of indole anticancer molecules, which share a similar structural motif with the compound, provide a basis for designing more active analogs. This facilitates the development of new drugs with improved efficacy and safety profiles .

Molecular Prediction Properties

In computational chemistry , the compound’s derivatives have been screened for molecular prediction properties. This involves using in silico tools to provide chemical information and predict drug–target interactions, which is essential for the early stages of drug discovery .

Conducting Polymer Matrix Integration

The compound has been integrated into a conducting polymer matrix, such as Nafion, to develop electrochemical sensors . This application highlights the compound’s versatility in being incorporated into complex systems for enhanced performance in detecting environmental pollutants .

Mechanism of Action

Target of Action

Compounds with similar structures have been found to inhibit vegfr1 , a receptor tyrosine kinase that plays a crucial role in angiogenesis and vasculogenesis.

Mode of Action

Similar compounds have shown to inhibit vegfr1 , suggesting that this compound might interact with its targets by binding to the active site of the enzyme, thereby inhibiting its function.

Biochemical Pathways

Given its potential inhibition of vegfr1 , it can be inferred that it may affect angiogenesis and vasculogenesis pathways. These pathways are critical for the growth and development of new blood vessels, which are essential for tumor growth and metastasis.

Result of Action

Similar compounds have shown potent growth inhibition properties against various human cancer cell lines . Therefore, it can be inferred that this compound might also exhibit anti-cancer properties by inhibiting the growth of cancer cells.

properties

IUPAC Name |

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4S/c18-16(12-5-8-22-10-12)17-6-1-2-7-19-13-3-4-14-15(9-13)21-11-20-14/h3-5,8-10H,6-7,11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUAGSUVYAGSFMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

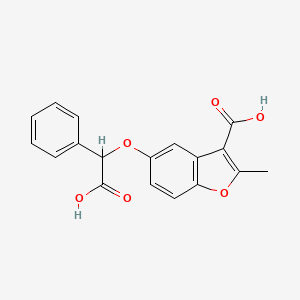

![N-benzyl-2-(3-(2-(pyridin-4-ylthio)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2889070.png)

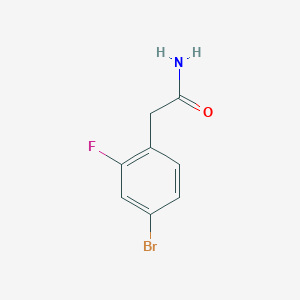

![2-[(2-chloro-6-methylquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2889078.png)

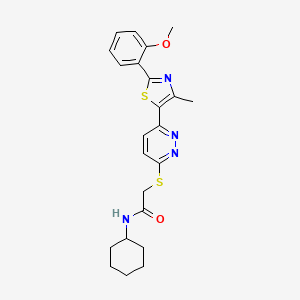

![N-(3-chloro-4-methylphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2889081.png)

![[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2889087.png)

![5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2889090.png)